Vascular vs. Cardiac Selectivity
In a direct comparative study, cycleanine demonstrated extreme functional selectivity for vascular smooth muscle over cardiac muscle, a key differentiator from other calcium antagonists like nifedipine [1]. While cycleanine was exceptionally potent in inhibiting KCl-induced contraction of rabbit aortic rings (IC50 = 0.8 nM), it was much weaker in depressing contraction of rat ventricular preparations (IC50 = 3 µM) [1]. This results in a vascular-to-cardiac selectivity ratio of 3,750. In contrast, the reference drug nifedipine was less potent on the aorta (IC50 = 7 nM) but more potent on the ventricle (IC50 = 0.03 µM), yielding a selectivity ratio of only ~4.3 [1].
Ventricular IC50 3 µM
| Evidence Dimension | Inhibition of Contraction (IC50) |
|---|---|
| Target Compound Data | Rabbit Aorta: 0.8 nM; Rat Ventricle: 3 µM |
| Comparator Or Baseline | Nifedipine: Rabbit Aorta: 7 nM; Rat Ventricle: 0.03 µM |
| Quantified Difference | Cycleanine is 8.75x more potent on the aorta than nifedipine, but 100x less potent on the ventricle. Vascular/Cardiac selectivity ratio for cycleanine is ~3,750 vs. ~4.3 for nifedipine. |
| Conditions | Rabbit aortic rings (KCl-induced contraction); Rat ventricular strip preparations. |
Why This Matters
This data justifies the procurement of cycleanine for research focused on vascular biology and hypertension, where a highly selective vasodilator is required to avoid confounding cardiac effects common with other calcium channel blockers.
- [1] Martínez JA, et al. Calcium antagonist properties of the bisbenzylisoquinoline alkaloid cycleanine. Fundam Clin Pharmacol. 1998; 12(2): 182-7. View Source
